Dexamethasone 21-iodoacetate

Description

Contextualizing Dexamethasone (B1670325) Derivatives in Chemical Biology Research

Dexamethasone and its derivatives are frequently employed in chemical biology and biomedical research to investigate a wide range of cellular and physiological processes. ashpublications.orgtandfonline.comfigshare.com As potent glucocorticoids, they interact with glucocorticoid receptors (GR), influencing gene expression and cellular pathways involved in inflammation, immune response, and metabolism. ashpublications.orgwikipedia.orgnih.gov Researchers utilize these compounds to study the mechanisms of glucocorticoid action, identify new therapeutic targets, and develop novel drug delivery systems. ashpublications.orgfrontiersin.org For instance, dexamethasone has been used to study its effects on c-maf protein degradation, providing insights into its anti-myeloma effects. ashpublications.org Furthermore, derivatives of dexamethasone have been synthesized to create self-assembling hydrogels for potential use in drug delivery. frontiersin.orgfrontiersin.org The diverse applications of dexamethasone derivatives underscore their importance as tools to dissect complex biological systems.

Rationale for the Iodinated Derivative: Unique Reactivity and Research Utility

The introduction of an iodoacetate group to the dexamethasone structure at the 21-position creates a molecule with distinct chemical reactivity. ontosight.ai The iodoacetate moiety is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine and histidine. ontosight.ai This property of irreversible binding makes Dexamethasone 21-iodoacetate a powerful tool for affinity labeling studies. ontosight.ai By covalently tagging its binding partners, it allows for the identification and characterization of proteins that interact with glucocorticoids, including the glucocorticoid receptor itself. ontosight.ai This specific and stable interaction is instrumental in research aimed at understanding the molecular mechanisms of steroid hormone action and identifying potential off-target effects. ontosight.ai

Historical Perspective of this compound in Molecular Probes Development

The synthesis of this compound was first reported in the early 1980s as part of an effort to develop affinity-labeling corticoids. nih.gov This research was driven by the need for chemical tools that could irreversibly bind to corticosteroid receptors, thereby facilitating their isolation and study. ontosight.ai The development of such probes was a significant step forward in endocrinology and molecular pharmacology, enabling a more detailed investigation of steroid-receptor interactions. Over the years, this compound and similar derivatives have been utilized in various research contexts to probe the structure and function of the glucocorticoid receptor and other interacting proteins. ontosight.aipsu.edu

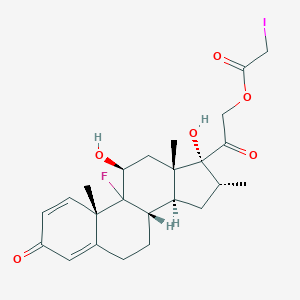

Structure

2D Structure

3D Structure

Properties

CAS No. |

1893-66-9 |

|---|---|

Molecular Formula |

C24H30FIO6 |

Molecular Weight |

560.4 g/mol |

IUPAC Name |

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate |

InChI |

InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1 |

InChI Key |

SBWPMXHFJJCNJZ-OWWZPINESA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |

Synonyms |

dexamethasone 21-iodoacetate |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Dexamethasone 21 Iodoacetate

Synthetic Pathways and Methodological Advancements for Dexamethasone (B1670325) 21-Iodoacetate

The synthesis of Dexamethasone 21-iodoacetate primarily revolves around the strategic modification of the dexamethasone backbone. The process is designed to be highly specific, targeting the C-21 hydroxyl group for functionalization.

Regioselective Functionalization at the C-21 Position

The functionalization of dexamethasone at the C-21 position is achieved due to the inherent reactivity of the primary hydroxyl group at this location. mdpi.com This hydroxyl group is sterically more accessible and chemically more reactive compared to the tertiary hydroxyl group at C-17 and the secondary hydroxyl group at C-11. mdpi.com This inherent difference in reactivity allows for regioselective reactions, where reagents can be directed to react preferentially at the C-21 position.

A common strategy involves a two-step process. First, the C-21 hydroxyl group is converted into a more reactive leaving group, such as a mesylate. This is typically achieved by reacting dexamethasone with methanesulfonyl chloride in a suitable solvent like anhydrous pyridine (B92270) at low temperatures. nih.gov The resulting intermediate, Dexamethasone 21-mesylate, is then susceptible to nucleophilic substitution.

In the second step, the mesylate group is displaced by an iodide ion to form the iodoacetate derivative. This is accomplished by reacting Dexamethasone 21-mesylate with a source of iodide, such as sodium iodide, in a polar aprotic solvent like acetone (B3395972). This reaction proceeds via an SN2 mechanism, leading to the formation of this compound.

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, in the initial mesylation step, using anhydrous pyridine as a solvent not only dissolves the reactants but also acts as a base to neutralize the hydrochloric acid byproduct. nih.gov Conducting this reaction at 0°C helps to control the reactivity of methanesulfonyl chloride and minimize side reactions. nih.gov

For the subsequent nucleophilic substitution, the choice of a polar aprotic solvent like acetone is crucial as it can dissolve the ionic nucleophile (sodium iodide) while not solvating the nucleophile as strongly as a protic solvent would, thus enhancing its nucleophilicity. The reaction is often carried out at room temperature or with gentle heating to drive it to completion. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Purification of the final product is typically achieved through recrystallization or column chromatography to obtain this compound in high purity and yield.

Structural Elucidation and Characterization Methodologies for Novel Derivatives

The definitive identification and characterization of this compound and its derivatives are accomplished through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in confirming the structure of the synthesized compounds. In the ¹H NMR spectrum of this compound, the appearance of a new set of signals corresponding to the iodoacetyl group and a downfield shift of the C-21 protons compared to the parent dexamethasone molecule would confirm the successful modification. Similarly, ¹³C NMR would show a characteristic signal for the carbonyl carbon of the iodoacetate group and a shift in the C-21 carbon signal.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental formula of the compound. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its calculated mass. Fragmentation patterns observed in the mass spectrum can provide further structural information, such as the loss of the iodoacetyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carbonyl groups (ketone and ester), the C-F bond, and the C-I bond, providing evidence for the successful incorporation of the iodoacetyl moiety.

Comparative Synthetic Analysis of Dexamethasone 21-Position Halogenated Derivatives (e.g., 21-Bromoacetate, 21-Mesylate, 21-Iodoacetate)

The synthesis of various halogenated derivatives of dexamethasone at the C-21 position, such as the 21-bromoacetate and 21-iodoacetate, along with the key intermediate 21-mesylate, follows similar synthetic principles but with variations in reagents and reactivity. globalauthorid.comnih.govresearchgate.net

The synthesis of Dexamethasone 21-mesylate serves as a common starting point for producing other halogenated derivatives. nih.govacs.org As a good leaving group, the mesylate is readily displaced by various nucleophiles.

Dexamethasone 21-bromoacetate can be synthesized by reacting dexamethasone with bromoacetyl bromide or bromoacetic anhydride. Alternatively, it can be prepared from Dexamethasone 21-mesylate by nucleophilic substitution with a bromide salt.

This compound is synthesized as described previously, typically from the mesylate intermediate. The choice of the halogen (bromine vs. iodine) influences the reactivity of the resulting alkylating agent, with the iodoacetate derivative generally being more reactive than the bromoacetate (B1195939) derivative in nucleophilic substitution reactions due to the better leaving group ability of iodide compared to bromide.

The following table provides a comparative overview of these derivatives:

| Feature | Dexamethasone 21-Mesylate | Dexamethasone 21-Bromoacetate | This compound |

| Synthetic Precursor | Dexamethasone | Dexamethasone or Dexamethasone 21-mesylate | Dexamethasone 21-mesylate |

| Key Reagent | Methanesulfonyl chloride | Bromoacetyl bromide or Sodium bromide | Sodium iodide |

| Primary Function | Reactive intermediate | Alkylating agent | Highly reactive alkylating agent |

| Relative Reactivity | Good leaving group | Reactive | More reactive than bromoacetate |

Design and Synthesis of Advanced this compound Conjugates and Probes

The reactivity of the iodoacetyl group in this compound makes it an excellent electrophilic handle for the synthesis of various conjugates and probes. nih.gov The iodoacetyl group readily reacts with nucleophilic residues, particularly thiols (cysteine) and to a lesser extent amines (lysine), to form stable thioether or amine linkages, respectively. mdpi.com This property is exploited to attach dexamethasone to larger molecules such as proteins, polymers, and nanoparticles for a variety of research and potential therapeutic applications. nih.govresearchgate.netnih.gov

Synthesis of Conjugates: The general strategy for synthesizing these conjugates involves the reaction of this compound with a molecule containing a free nucleophilic group. For example, to conjugate dexamethasone to a protein, the protein is incubated with this compound under controlled pH and temperature conditions to allow for the specific modification of cysteine or lysine (B10760008) residues.

Types of Conjugates and Probes:

Polymer Conjugates: Dexamethasone has been conjugated to polymers like polyethylene (B3416737) glycol (PEG) and polyamidoamine (PAMAM) dendrimers. nih.gov These conjugates often exhibit altered pharmacokinetic profiles and can be designed for targeted drug delivery.

Affinity Probes: this compound can be used as an affinity labeling agent to identify and study glucocorticoid receptors. The covalent bond formed between the probe and the receptor allows for the isolation and characterization of the receptor protein.

Nanoparticle Conjugates: Dexamethasone can be attached to the surface of nanoparticles to create targeted drug delivery systems. tandfonline.com These systems can be designed to accumulate at specific sites in the body, thereby increasing the local concentration of the drug and reducing systemic side effects.

The design of these conjugates often involves the use of linkers to connect dexamethasone to the carrier molecule. nih.gov The choice of linker can influence the stability of the conjugate and the release of the active drug.

Molecular Mechanisms of Action and Interaction Studies

Covalent Binding Modalities of Dexamethasone (B1670325) 21-Iodoacetate

The unique properties of Dexamethasone 21-iodoacetate stem from its ability to bind covalently to its biological targets. This mode of action is governed by the principles of irreversible inhibition and is facilitated by its nature as an electrophilic affinity label.

Irreversible inhibition occurs when an inhibitor, such as this compound, covalently binds to a target protein, typically an enzyme or receptor, leading to its inactivation. wikipedia.orglibretexts.org Unlike reversible inhibitors, which can dissociate from their target, the formation of a covalent bond is, for practical purposes, permanent. vanderbilt.edu The restoration of biological activity requires the synthesis of new protein, which can result in a prolonged pharmacological effect. nih.gov

The kinetics of this process are often described by a two-step model:

Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the target protein (E) to form a reversible complex (E·I), characterized by an inhibition constant (Ki).

E + I ⇌ E·I

Irreversible Covalent Bonding: The E·I complex then undergoes an intramolecular reaction to form a stable, covalent complex (E-I), characterized by a rate constant of inactivation (kinact).

E·I → E-I

Electrophilic affinity labeling is a powerful technique used to map the binding sites of proteins. rsc.org This method utilizes a molecule that has two key features: a "targeting moiety" that directs the molecule to a specific protein's binding site, and a reactive "warhead" that forms a covalent bond with nearby amino acid residues. wikipedia.org

In this compound, the dexamethasone structure serves as the targeting moiety, providing high affinity for the glucocorticoid receptor (GR). The iodoacetate group acts as the electrophilic warhead. nih.gov Iodoacetamides and related α-halocarbonyls are known to react with nucleophilic amino acid residues, particularly the side chains of cysteine and, to a lesser extent, histidine. rsc.orgportlandpress.com

The process unfolds as follows:

this compound first binds reversibly to the GR's ligand-binding pocket due to the affinity of the dexamethasone core.

This initial binding event significantly increases the local concentration of the reactive iodoacetate group within the binding site.

The proximity and favorable orientation of the iodoacetate warhead facilitate a nucleophilic attack from a nearby amino acid residue, resulting in the formation of a stable covalent adduct. rsc.org

By identifying the specific amino acid that becomes covalently labeled, researchers can gain precise information about the topography and composition of the receptor's binding site. wikipedia.org This approach has been instrumental in characterizing a wide range of proteins. researchgate.net

Interaction with Glucocorticoid Receptors (GR)

The primary application of this compound is the study of its interaction with the glucocorticoid receptor (GR), a ligand-inducible transcription factor that mediates the effects of glucocorticoids. oup.comfrontiersin.org

To be an effective affinity label, a compound must retain sufficient affinity for its target. Studies have evaluated the binding of various reactive dexamethasone derivatives to the glucocorticoid receptor. nih.gov this compound was synthesized and tested alongside other derivatives, such as dexamethasone 21-mesylate and dexamethasone 21-bromoacetate, for their ability to bind irreversibly to the GR. nih.gov

In one study using partially purified GR from a goat mammary gland, dexamethasone 21-mesylate (DXM-M) was found to be particularly effective at preventing the exchange of radioactively labeled dexamethasone from the receptor's binding site, indicating a stable, potentially covalent interaction. nih.gov The binding affinity of this derivative was found to be about 1/15th that of unmodified dexamethasone. nih.gov While this compound was also tested, the mesylate derivative proved more effective in that specific assay. nih.gov The covalent binding of Dex-Mes was later confirmed to occur at Cysteine 656 within the GR's ligand-binding domain. psu.edu

Table 1: Comparative Affinity of Dexamethasone Derivatives for the Glucocorticoid Receptor

| Compound | Relative Affinity (Compared to Dexamethasone) | Key Finding | Reference |

|---|---|---|---|

| Dexamethasone | 1 (Reference) | High-affinity reversible agonist. | nih.gov |

| Dexamethasone 21-mesylate | ~1/15 | Effective in preventing ligand exchange, indicating irreversible binding. | nih.gov |

| This compound | Tested | Investigated as a potential electrophilic affinity label. | nih.govnih.gov |

| Dexamethasone 21-bromoacetate | Tested | Investigated as a potential electrophilic affinity label. | nih.gov |

Upon binding a ligand, the GR undergoes a significant conformational change, which triggers the dissociation of a chaperone complex (containing proteins like Hsp90), exposes nuclear localization signals, and facilitates dimerization and subsequent gene regulation. nih.govnih.gov When a covalent ligand like this compound or the related Dexamethasone 21-mesylate binds, it effectively "locks" the receptor in a specific conformation.

This locked conformation can have distinct functional consequences compared to that induced by a reversible ligand. Research using Dexamethasone 21-mesylate has shown that its covalent attachment to the GR can lead to reduced transactivation of target genes. uantwerpen.be This suggests that the precise conformational state induced by the covalent linkage may differ subtly from the one produced by a non-covalent agonist, potentially altering the receptor's ability to interact effectively with coactivators and other components of the transcriptional machinery. uantwerpen.be These subtle structural changes, dictated by the nature of the ligand, are a key aspect of the allosteric regulation of GR function. nih.gov

A critical step in GR signaling is its translocation from the cytoplasm to the nucleus, followed by binding to specific DNA sequences known as glucocorticoid response elements (GREs). researchgate.netthermofisher.com Studies have demonstrated that even when the GR is covalently modified, it retains its ability to perform these essential downstream functions.

Research has shown that covalently modified receptors can still bind to DNA. nih.gov Furthermore, experiments using Dexamethasone 21-mesylate revealed that the covalently-linked GR complex not only translocates to the nucleus but also engages with its target DNA. nih.govunc.edu A key finding from these studies is that the dissociation of the covalently-bound receptor from chromatin is independent of ligand dissociation. nih.gov This provides strong evidence that the release of transcription factors from DNA is an active, energy-dependent process, managed by cellular machinery such as chaperone proteins, rather than a passive event driven by the unbinding of the hormonal ligand. psu.edunih.gov Quantitative imaging studies have shown that GR molecules typically bind to DNA for short durations, on the order of seconds. eur.nl

Table 2: Functional Properties of Covalently Modified Glucocorticoid Receptor (GR) Complexes

| Function | Observation for Covalent GR Complex | Implication | Reference |

|---|---|---|---|

| Nuclear Translocation | The covalently modified GR complex successfully translocates to the nucleus. | Covalent modification does not prevent the machinery responsible for nuclear import from recognizing and transporting the receptor. | nih.govunc.edu |

| DNA Binding | The complex is capable of binding to DNA, specifically to glucocorticoid response elements (GREs). | The DNA-binding domain of the receptor remains functional after covalent modification of the ligand-binding domain. | nih.govunc.edu |

| Transcriptional Activation | Transactivation activity may be reduced compared to reversible agonists. | The specific conformation locked in by the covalent bond may be suboptimal for recruiting transcriptional coactivators. | uantwerpen.be |

| Dissociation from DNA | Dissociation occurs and is independent of ligand unbinding. | Demonstrates that active, energy-dependent cellular processes are responsible for removing transcription factors from chromatin. | nih.gov |

Modulation of Glucocorticoid Receptor Downregulation

Glucocorticoid receptor (GR) levels are a critical determinant of a cell's responsiveness to hormonal signals. nih.gov Chronic treatment with glucocorticoids is known to cause a downregulation of GR levels, a process that involves regulation at both the mRNA and protein levels. nih.govmdpi.com Studies on the potent glucocorticoid agonist, dexamethasone, show it can lead to a significant reduction in GRα mRNA and protein levels, in some cases by up to 90%. mdpi.com This homologous downregulation is a key mechanism of acquired glucocorticoid resistance. mdpi.com

The process involves both a decrease in GR gene expression and an accelerated degradation of the GR protein itself. nih.gov For instance, dexamethasone treatment has been shown to reduce GR mRNA to 25% of control levels within three hours. nih.gov Simultaneously, it decreases the half-life of the GR protein from approximately 8 hours in the absence of the hormone to 3 hours after treatment. nih.gov

Covalently binding glucocorticoid derivatives, such as the related alkylating agent Dexamethasone 21-mesylate, are invaluable tools for studying these regulatory mechanisms. nih.govnih.gov By forming a stable, irreversible bond with the receptor, these compounds allow researchers to track the fate of the receptor complex without the complication of ligand dissociation. nih.gov Studies using Dexamethasone 21-mesylate to covalently label the GR have shown that the hormone-bound receptor is targeted for degradation. nih.gov This suggests that the ubiquitin-dependent proteolytic pathway is likely responsible for the degradation of the GR protein, providing a molecular basis for the observed downregulation. nih.gov The covalent complex formation is considered responsible for the antiglucocorticoid action observed with compounds like Dexamethasone 21-mesylate. nih.gov

Non-Receptor-Mediated Molecular Interactions and Off-Target Reactivity Profiling

While this compound is designed as a specific ligand for the glucocorticoid receptor, its reactive iodoacetate group can potentially form covalent bonds with other proteins. Understanding this off-target reactivity is crucial for characterizing its complete biological profile.

The reactivity of dexamethasone's alkylating derivatives is not exclusively limited to the glucocorticoid receptor. Research using the analogous compound, Dexamethasone 21-mesylate (Dex-Mes), has demonstrated its ability to covalently label other proteins, particularly at reactive cysteine residues. nih.gov

A key example is the interaction with bovine serum albumin (BSA), which serves as a model protein for off-target studies. nih.gov In the early stages of labeling, approximately 90% of the covalent modification by Dex-Mes occurs specifically at Cysteine-34, the single non-oxidized cysteine residue in BSA. nih.gov This reaction is highly specific and can be inhibited by other thiol-specific reagents, indicating that the labeling is a targeted chemical reaction with the thiol group of the cysteine. nih.gov This finding highlights that while designed for the GR, the reactive group on such dexamethasone derivatives can engage in covalent bonding with other susceptible nucleophiles on different proteins. nih.gov

| Compound | Model Protein | Target Residue | Key Finding | Reference |

|---|---|---|---|---|

| Dexamethasone 21-mesylate | Bovine Serum Albumin (BSA) | Cysteine-34 | Demonstrated specific covalent labeling of a non-receptor protein, with ~90% of the reaction at a single cysteine residue. | nih.gov |

The parent compound, dexamethasone, has been investigated for its potential interactions with proteins from the SARS-CoV-2 virus. nih.govnih.gov Research has explored whether dexamethasone can biochemically interact with the SARS-CoV-2 spike 1 protein (S1) or its cellular receptor, ACE2. nih.gov Molecular docking and surface plasmon resonance (SPR) studies have suggested that dexamethasone can bind to ACE2 and inhibit the entry of a pseudovirus. nih.gov

Furthermore, extensive research using molecular dynamics (MD) simulations and biochemical binding studies has confirmed that dexamethasone and the endogenous glucocorticoid cortisol can bind directly to the S1 protein at multiple sites. nih.govresearchgate.net These interactions are proposed to cooperatively disrupt the binding of the S1 protein to the ACE2 receptor. nih.govresearchgate.net While these studies establish a precedent for the interaction of the dexamethasone scaffold with the SARS-CoV-2 spike protein, specific experimental data on this compound's interaction with the S1 protein is not available in the reviewed literature. The reactive iodoacetate group could potentially lead to different binding characteristics, including covalent modification of the S1 protein, a possibility that would require dedicated investigation.

Computational and Molecular Modeling Approaches for Ligand-Protein Interactions

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its protein targets. These approaches provide insights into binding stability, affinity, and the specific residues involved in the interaction.

Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules. nih.govfrontiersin.org In the context of drug research, MD simulations can predict the stability of a ligand-protein complex over time. nih.gov

While specific MD simulation studies for this compound are not detailed in the provided search results, extensive simulations have been performed on its parent compound, dexamethasone, with various targets, including the SARS-CoV-2 S1 protein. nih.govresearchgate.netnih.gov In these studies, a model of the dexamethasone-protein complex is created, and its stability is analyzed over a set duration, such as 50 to 100 nanoseconds. nih.govfrontiersin.org The root-mean-square deviation (RMSD) of the ligand and protein atoms is calculated to estimate the stability of the binding. frontiersin.org Such studies have demonstrated that dexamethasone could stably bind to viral and host receptors, providing a rationale for further experimental validation. nih.gov A similar approach could be applied to this compound to model its covalent and non-covalent interactions with the glucocorticoid receptor or potential off-targets.

Following MD simulations, binding energy calculations can be performed to estimate the binding affinity between the ligand and the protein. nih.govnih.gov These calculations help rank potential drug candidates and identify the most favorable binding sites, or "pockets," on the protein surface. nih.govresearchgate.net

For dexamethasone, computational studies have identified numerous druggable pockets on the SARS-CoV-2 S1 protein. nih.govresearchgate.net By calculating the binding affinity for dexamethasone in these various pockets, researchers can pinpoint the sites where the interaction is strongest. nih.govresearchgate.net For instance, high-affinity binding pockets for dexamethasone have been identified on different chains of the S1 protein, with binding energies calculated to be greater than 13 kcal/mol in some cases. nih.govresearchgate.net Molecular docking studies have also predicted binding energies for dexamethasone with various SARS-CoV-2 variants. f1000research.com These computational predictions are critical for understanding the structural basis of ligand-protein interactions and for guiding the design of new therapeutic agents. f1000research.com

| SARS-CoV-2 Variant | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| B.1.1.7 | -6.7 | f1000research.com |

| B.1.351 | -7.1 | f1000research.com |

| B.1.617.2 (Delta) | -6.9 | f1000research.com |

| S1 Protein Chain | Identified Pocket | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Chain A | Pocket 116 | >13 | nih.govresearchgate.net |

| Chain A | Pocket 93 | >13 | nih.govresearchgate.net |

| Interface | Pocket 154 | >13 | researchgate.net |

| Interface | Pocket 152 | >13 | researchgate.net |

Preclinical Research Applications and Biological Characterization

Cellular and Subcellular Distribution Studies of Dexamethasone (B1670325) 21-iodoacetate

The cellular and subcellular distribution of Dexamethasone 21-iodoacetate is intrinsically linked to the localization of the glucocorticoid receptor. Upon entering a cell, it is expected to bind to the GR, and the subsequent distribution of the compound is dictated by the trafficking of the receptor itself.

In preclinical studies, the localization of glucocorticoid receptors has been observed in various cell types. In the absence of a ligand, the GR predominantly resides in the cytoplasm as part of a large multiprotein complex. Upon binding of an agonist like dexamethasone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. This ligand-dependent trafficking is a key aspect of its mechanism of action.

Given its nature as a dexamethasone derivative, this compound is anticipated to follow a similar intracellular pathway. Its accumulation within specific cell lines would be dependent on the expression levels of the glucocorticoid receptor in those cells. The covalent binding nature of this compound would allow for its use in "tagging" the receptor, enabling researchers to track its movement and localization within different cellular compartments over time.

While the primary target of the glucocorticoid receptor is the nucleus, where it modulates gene expression, there is growing evidence for non-genomic effects and localization of the GR in other organelles, including mitochondria. The accumulation of dexamethasone in mitochondria has been observed in certain cell types, suggesting a potential role for glucocorticoids in modulating mitochondrial function.

This compound, by covalently binding to the GR, could be instrumental in studying this mitochondrial localization. By irreversibly linking to receptors that traffic to mitochondria, it would enable the precise identification and quantification of mitochondrial GR populations. This could help elucidate the mechanisms by which glucocorticoids influence mitochondrial activities.

Modulation of Cellular Pathways and Processes by this compound

The biological effects of this compound are mediated through its interaction with the glucocorticoid receptor and subsequent modulation of various cellular pathways.

The classical mechanism of glucocorticoid action involves the regulation of gene transcription. After translocating to the nucleus, the ligand-bound GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

This compound, by forming a covalent bond with the glucocorticoid receptor, would lead to a persistent activation or inhibition of the receptor. This irreversible interaction provides a unique tool to study the downstream effects of sustained GR signaling on gene expression. Studies using dexamethasone have shown that it can regulate a vast number of genes, with the specific genes and the direction of regulation being highly dependent on the cell type and context. For example, in peripheral blood, dexamethasone has been shown to reproducibly regulate thousands of genes. The use of a covalent ligand like this compound could help to dissect the long-term consequences of GR activation on the transcriptome.

Glucocorticoids are key regulators of metabolism, influencing glucose, lipid, and protein metabolism. Dexamethasone has been shown to have profound effects on these pathways.

Dexamethasone is known to influence lipid metabolism significantly. High doses of dexamethasone have been shown to affect the expression of genes involved in fatty acid import and β-oxidation. Specifically, it can decrease the expression of genes such as Cpt1a, Acadm, Pnpla2, and Acaa1, which are critical for fatty acid oxidation mdpi.com. This suggests that high-dose dexamethasone treatment can inhibit fatty acid β-oxidation, thereby reducing ATP production from this source mdpi.com.

Furthermore, dexamethasone treatment has been associated with decreased expression of genes related to the import of free fatty acids, including Cd36, Fabp1, and Slc27a4 mdpi.com. It also downregulates the expression of enzymes involved in triglyceride synthesis, such as Gpam, Agpat2, and Dgat1 mdpi.com. The net effect of these changes is a complex regulation of lipid homeostasis within the cell.

The use of this compound in preclinical models could provide insights into the sustained effects of glucocorticoid receptor activation on these metabolic pathways. By irreversibly activating the receptor, researchers could study the long-term adaptation of cells to glucocorticoid-induced metabolic reprogramming.

Table of Research Findings on Dexamethasone's Impact on Fatty Acid Metabolism Gene Expression

| Gene | Function | Effect of High-Dose Dexamethasone |

| Fatty Acid Oxidation | ||

| Cpt1a | Carnitine palmitoyltransferase 1A | Decreased Expression mdpi.com |

| Acadm | Medium-chain acyl-CoA dehydrogenase | Decreased Expression mdpi.com |

| Pnpla2 | Adipose triglyceride lipase | Decreased Expression mdpi.com |

| Acaa1 | Acetyl-CoA acyltransferase 1 | Decreased Expression mdpi.com |

| Free Fatty Acid Import | ||

| Cd36 | Fatty acid translocase | Decreased Expression mdpi.com |

| Fabp1 | Fatty acid binding protein 1 | Decreased Expression mdpi.com |

| Slc27a4 | Solute carrier family 27 member 4 | Decreased Expression mdpi.com |

| Triglyceride Synthesis | ||

| Gpam | Glycerol-3-phosphate acyltransferase | Decreased Expression mdpi.com |

| Agpat2 | 1-acylglycerol-3-phosphate O-acyltransferase 2 | Decreased Expression mdpi.com |

| Dgat1 | Diacylglycerol O-acyltransferase 1 | Decreased Expression mdpi.com |

Impact on Metabolic Pathways:

Glucose Metabolism and Glycolysis

Specific studies investigating the direct effects of this compound on glucose metabolism and glycolysis have not been identified in the reviewed literature. However, it is noteworthy that the iodoacetate moiety, independent of the dexamethasone structure, is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govresearchgate.net Thiol-reactive agents like iodoacetate can irreversibly inhibit GAPDH by forming a thioether bond with an essential cysteine residue in the enzyme's active site, thereby halting the glycolytic pathway. nih.gov While this biochemical property of iodoacetate is well-established, dedicated research into how these effects manifest when it is conjugated to dexamethasone in the form of this compound is not presently available.

Autophagy and Mitophagy Induction

There is no specific information available in the reviewed scientific literature regarding the role of this compound in the induction of autophagy or mitophagy. Research in this area has focused on the parent compound, dexamethasone, which has been shown to stimulate autophagy and mitophagy in various cell types, including skeletal muscle and T-ALL cell lines. nih.govmdpi.com

Investigation of Cellular Proliferation and Differentiation Mechanisms

Research specifically utilizing this compound to investigate cellular proliferation and differentiation mechanisms is not documented in the available literature. Studies on the parent molecule, dexamethasone, have shown that it can have varied, often paradoxical, effects on proliferation and differentiation depending on the cell type and experimental conditions. For instance, dexamethasone has been observed to induce a burst of proliferation in osteogenic precursor cells that subsequently undergo terminal differentiation. nih.gov

Immunological Modulations in Cellular and Tissue Models

There are no specific studies available that characterize the immunological modulations of this compound in cellular or tissue models. The immunomodulatory effects of glucocorticoids are well-documented for dexamethasone, which is known to suppress T cell proliferation and cytokine production. ut.eenih.gov However, research has not been extended to its 21-iodoacetate derivative.

Investigation of Steroid Hormone Action Mechanisms

Elucidating Glucocorticoid Signaling Cascades Using Covalent Probes

The primary application of dexamethasone derivatives with reactive groups at the C-21 position, such as this compound, is in their use as affinity labels or covalent probes to study the glucocorticoid receptor (GR). nih.gov Affinity labeling is a technique used to identify and characterize receptor proteins by forming a stable, covalent bond between the ligand (the probe) and the receptor's binding site.

This compound was synthesized for its potential use as an affinity-labeling corticoid. nih.gov The rationale is that the dexamethasone structure would selectively guide the molecule to the GR binding pocket, and the reactive iodoacetate group at the 21-position would then form a covalent bond with a nearby nucleophilic amino acid residue (like cysteine or histidine) within the receptor.

While detailed studies with this compound are sparse, extensive research on the closely related compound, Dexamethasone 21-mesylate , illustrates the utility of this approach. Dexamethasone 21-mesylate was successfully established as a steroid-specific affinity label for the glucocorticoid receptor in rat hepatoma tissue culture cells. nih.govnih.gov

Key findings from studies using Dexamethasone 21-mesylate as a covalent probe include:

Irreversible Binding: It was shown to cause long-term, apparently irreversible antiglucocorticoid effects, suggesting the formation of a stable covalent bond with the receptor. nih.gov

Receptor Identification: By using a radiolabeled version ([³H]Dex-Mes), researchers were able to specifically identify a covalently labeled protein on polyacrylamide gels. nih.gov

Molecular Weight Determination: This technique was instrumental in identifying the glucocorticoid receptor as a protein with a molecular weight of approximately 85,000 Daltons. nih.gov

These studies using a similar C-21 derivative underscore the intended purpose of this compound as a tool to covalently modify the glucocorticoid receptor, thereby enabling its identification, isolation, and the structural characterization of its ligand-binding domain.

Characterization of Novel Steroid-Interacting Proteins and Pathways

The primary application of this compound in preclinical research is the identification and characterization of proteins that interact with glucocorticoids. The iodoacetate moiety is highly reactive towards nucleophilic amino acid residues, such as cysteine and histidine, within the steroid-binding pocket of a receptor or enzyme. This reactivity allows the compound to act as an "affinity label," covalently attaching to nearby proteins.

This technique is instrumental in discovering novel steroid-interacting proteins that may not be easily identified through traditional non-covalent binding assays. By forming a permanent link, this compound allows for the isolation and subsequent identification of these proteins through methods like mass spectrometry-based proteomics. Research using similar approaches has successfully identified a range of proteins that interact with the glucocorticoid receptor (GR) in a hormone-dependent manner. These include known coactivators and corepressors, as well as novel proteins not previously linked to glucocorticoid signaling, such as various lysine (B10760008) methyltransferases and demethylases. nih.gov

For instance, studies have identified novel agonist-dependent GR-interacting proteins like BCOR, IRF2BP2, and RCOR1, which were previously implicated primarily in transcription repression. nih.gov The use of affinity labels like this compound helps to build a more comprehensive map of the glucocorticoid interactome, revealing the multifaceted roles of steroid receptor coregulators which can be highly dependent on the specific gene and cellular context. nih.gov

Table 1: Examples of Novel Glucocorticoid Receptor (GR) Interacting Proteins Identified Through Affinity-Based Methods

| Protein | Previously Implicated Function | Potential Role in Glucocorticoid Signaling |

|---|---|---|

| BCOR | Transcriptional Corepressor | May act as a GR coactivator in a gene-specific context. nih.gov |

| IRF2BP2 | Transcriptional Corepressor | May function as a GR coactivator depending on the target gene. nih.gov |

| RCOR1 | Transcriptional Corepressor | Can act as a GR coactivator, modulating gene expression. nih.gov |

Development and Application of this compound as a Research Probe

The development of this compound as a research probe stems from the need for tools that can covalently modify glucocorticoid receptors. nih.govnih.gov This irreversible binding is advantageous for a variety of experimental applications, from characterizing receptor structure to visualizing its location within cells. By modifying the dexamethasone molecule at the 21-hydroxyl group, a site not essential for its primary anti-inflammatory activity, its function as a specific ligand is preserved. nih.gov

To study receptor binding kinetics and distribution, this compound can be synthesized with a radioactive isotope, typically of iodine (e.g., Iodine-125 or Iodine-131). This creates a high-affinity radioligand that binds covalently to the glucocorticoid receptor.

The synthesis involves reacting dexamethasone with iodoacetic acid that contains the radioactive iodine isotope. The resulting radiolabeled compound allows for highly sensitive detection in various assays. Researchers can use this probe in competitive binding assays to determine the affinity of other, non-labeled ligands for the receptor. Furthermore, its covalent binding nature is particularly useful for quantifying the number of receptors in a given tissue sample or cell lysate, as the radiolabel remains attached throughout purification and analysis procedures. Autoradiography with radiolabeled this compound can also be used to visualize the distribution of glucocorticoid receptors in tissue sections, providing valuable anatomical information.

For direct visualization of glucocorticoid receptors in living or fixed cells, this compound can be chemically linked to a fluorescent molecule (a fluorophore). This creates a fluorescent conjugate that allows researchers to track the location and movement of the receptor using fluorescence microscopy.

The synthesis of these conjugates involves attaching a fluorescent dye, which has a reactive group compatible with the iodoacetate, to the dexamethasone derivative. Once introduced to cells, the dexamethasone portion of the conjugate binds to the glucocorticoid receptor. The covalent bond formed by the iodoacetate group ensures that the fluorescent tag remains attached to the receptor, enabling stable and long-term imaging. This technique is invaluable for studying receptor trafficking, such as its translocation from the cytoplasm to the nucleus upon ligand binding, and for visualizing its interactions with other cellular components in real-time. The development of such targeted fluorescent probes is a key strategy for understanding the dynamic processes of cellular signaling. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Dexamethasone |

| This compound |

| Dexamethasone 21-mesylate |

| BCOR |

| IRF2BP2 |

| RCOR1 |

| TLE3 |

| Iodine-125 |

| Iodine-131 |

| Cysteine |

Advanced Delivery Systems for Targeted Preclinical Research

Nanoparticle-Based Delivery Systems for Dexamethasone (B1670325) 21-Iodoacetate Probes

Nanoparticles offer a versatile platform for the delivery of hydrophobic molecules like Dexamethasone 21-iodoacetate. Their small size and tunable surface properties enable both sustained release and targeted delivery, which are critical for many experimental designs.

Mesoporous Silica (B1680970) Nanoparticles for Sustained Release in Research Models

Mesoporous silica nanoparticles (MSNs) are characterized by a large surface area and a network of uniform pores that can be loaded with guest molecules. explorationpub.com These properties make them excellent candidates for creating a sustained-release reservoir for probes like this compound in research models. The probe can be loaded into the pores, and the rate of its release can be controlled by modifying the surface chemistry or pore size of the nanoparticles. explorationpub.comcolab.ws

In preclinical studies, particularly those involving chronic inflammation models, a continuous and stable concentration of a molecular probe is often required. Research on the related compound, dexamethasone, has shown that MSNs can be engineered for high-capacity loading and prolonged release. For instance, radially mesoporous silica nanoparticles (RMSNs) functionalized with protonated amine groups have demonstrated a high loading efficiency of dexamethasone and a sustained in-vitro release of approximately 92% over 100 hours. nih.govmdpi.com This system was shown to maintain significant anti-inflammatory effects for up to 8 weeks in a rat model of rheumatoid arthritis. nih.govmdpi.comresearchgate.net Such a system, adapted for this compound, would allow for prolonged, localized covalent labeling of target proteins in tissues, providing valuable insights into receptor dynamics over time.

| Nanoparticle Type | Base Molecule | Key Findings | Reference |

| Radially Mesoporous Silica Nanoparticles (RMSNs) | Dexamethasone | Loading efficiency of ~76 wt%; Sustained release of ~92% over 100 hours in vitro. | nih.govmdpi.com |

| Amino-functionalized MSNs | Dexamethasone Phosphate | Demonstrated effective drug loading and controlled release profiles, with kinetics suggesting chemisorptive interactions. | explorationpub.com |

| Palmitoyl-modified MSNs with Lipid Coating | Dexamethasone | Drug loading reached 35% (w/w); Lipid coating reduced initial burst release and sustained delivery over 12 hours. | colab.ws |

Cell Membrane-Coated Nanoparticles for Targeted Inflammatory Site Delivery

To enhance the specificity of probe delivery in preclinical models, nanoparticles can be coated with natural cell membranes. This biomimetic approach leverages the natural homing capabilities of certain cells to direct the nanoparticle to specific biological sites, such as areas of inflammation. nih.govnih.gov For delivering a probe like this compound to an inflamed tissue, nanoparticles can be coated with membranes from cells that naturally target inflammation, such as neutrophils or genetically engineered cells. ucsd.eduimrpress.com

One advanced strategy involves using membranes from cells genetically modified to overexpress specific ligands. nih.gov For example, nanoparticles coated with membranes from cells expressing Very Late Antigen-4 (VLA-4) can effectively target Vascular Cell Adhesion Molecule-1 (VCAM-1), a protein that is upregulated on inflamed endothelial cells. nih.govnih.govucsd.edu Studies using dexamethasone encapsulated in these VLA-4-expressing cell membrane-coated nanoparticles (VLA-DEX-NP) showed significantly enhanced delivery to inflamed lungs in mouse models. nih.govucsd.edu This targeted approach ensures that the molecular probe is concentrated at the site of interest, increasing the efficiency of protein labeling while minimizing off-target effects.

| Coating Strategy | Core Nanoparticle | Targeting Mechanism | Model System | Reference |

| Genetically Engineered Cell Membrane (VLA-4 expressing) | Polymeric Nanoparticle (PLGA) | VLA-4 on nanoparticle binds to VCAM-1 on inflamed endothelium. | Inflamed Lungs (in vivo) | nih.govnih.govucsd.edu |

| Neutrophil Cell Membrane | Metal-Organic Framework (UiO66) | Natural affinity of neutrophil membranes for hyper-activated immune cells. | Severe Pneumonia (in vivo) | imrpress.com |

Polymeric and Micellar Systems for Controlled Release in Research Models

Polymeric systems, including conjugates and micelles, as well as stimuli-responsive hydrogels, provide alternative advanced platforms for the controlled delivery of this compound in research applications.

Chitosan-Based Conjugates and Micelles for Enhanced Bioavailability of Probes

Chitosan (B1678972), a natural polysaccharide, is biocompatible, biodegradable, and mucoadhesive, making it an excellent material for drug delivery systems. mdpi.com For a hydrophobic probe like this compound, chitosan can be used to form nanoparticles or micelles that improve its dispersibility and bioavailability in aqueous research environments. nih.govpreprints.org

Chitosan-coated mixed micellar systems have been developed to enhance the delivery of dexamethasone. nih.gov These systems, often formulated with other polymers like Soluplus® and Pluronic F-127, encapsulate the drug in a hydrophobic core while the hydrophilic chitosan shell improves stability and adherence to biological surfaces. nih.govpreprints.org The positive surface charge of chitosan can enhance cellular uptake through electrostatic interactions with negatively charged cell membranes. nih.gov In preclinical ocular research, chitosan-coated micelles significantly improved the permeation of dexamethasone across ocular tissues compared to a standard suspension. researchgate.net Such a system could be adapted to improve the delivery and retention of a this compound probe for studying target engagement in ocular or other mucosal tissues.

Thermo-Sensitive Hydrogels for Localized Probe Delivery

Thermo-sensitive hydrogels are smart materials that exist as a liquid at lower temperatures and transition into a semi-solid gel at physiological temperatures. nih.govmdpi.com This property makes them ideal for creating an injectable, localized depot for a molecular probe. A solution containing this compound mixed with a thermo-sensitive polymer could be injected in a liquid state into a specific research site, such as an inflamed joint in an arthritis model. Upon warming to body temperature, the solution would form a gel, entrapping the probe and releasing it slowly over time. nih.govmdpi.com

Research has demonstrated the efficacy of this approach for dexamethasone delivery. Hydrogels composed of polymers like Chitosan and Pluronic F-127 can be loaded with dexamethasone and, upon injection, will gelate within the joint cavity. nih.govmdpi.com In vivo studies have shown that these hydrogels can retain a fluorescent compound within a joint for a significantly longer period than a simple solution. mdpi.com This localized and sustained release mechanism would be highly advantageous for preclinical studies requiring long-term, site-specific labeling by this compound, allowing researchers to investigate biological processes over an extended period without the need for repeated administrations. mdpi.comresearchgate.net

| Hydrogel Composition | Key Property | Release Profile | Application Model | Reference |

| Chitosan/Pluronic F-127 | Injectable, gels at 37°C | Initial burst followed by sustained release. | Intra-articular delivery | mdpi.com |

| Chitosan-glycerin-borax | Gels at 37°C and pH ~7.0 | Rapid release in first 24h, then slow release for 7 days. | Osteoarthritis model | nih.govmdpi.com |

| PLGA Nanoparticles in Poloxamer Gel | Gels at body temperature (~64s) | Sustained release from nanoparticles within the gel matrix. | Inner ear delivery | tandfonline.com |

Analytical Methodologies for Dexamethasone 21 Iodoacetate Research

Mass Spectrometry for Molecular Characterization and Protein Identification

Limited Proteolysis-Coupled Mass Spectrometry for Binding Site Identification

Limited proteolysis-coupled mass spectrometry (LP-MS) serves as a robust method for pinpointing the binding sites of small molecules on proteins. eubopen.org The underlying principle is that ligand binding can shield the interaction site from cleavage by proteases. eubopen.org By comparing the proteolytic digestion patterns of a protein with and without a ligand, the specific region of interaction can be identified.

In the context of Dexamethasone (B1670325) 21-iodoacetate, this technique is valuable for identifying its covalent binding sites on target proteins. The methodology involves incubating the target protein with Dexamethasone 21-iodoacetate to facilitate covalent modification. Both the resulting protein-ligand complex and the unbound protein are then subjected to limited digestion with a non-specific protease like proteinase K under native conditions. eubopen.org This is followed by a second digestion with a specific protease such as trypsin under denaturing conditions. The resulting peptide fragments are subsequently analyzed by mass spectrometry. Peptides that show altered abundance or are protected from cleavage in the presence of this compound are identified as being part of or near the binding site. eubopen.org This approach offers high-resolution data on the molecular interactions between this compound and its protein targets. A similar approach has been successfully used to identify the binding pockets for dexamethasone on the SARS-CoV-2 S1 protein. nih.govresearchgate.net

Spectroscopic Methods for Structural and Quantitative Analysis

Spectroscopic techniques are fundamental for both the structural confirmation and quantitative measurement of this compound. High-resolution mass spectrometry provides precise mass-to-charge ratio data, confirming the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the atomic arrangement within the molecule, while Infrared (IR) spectroscopy is employed to identify its specific functional groups.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. sigmaaldrich.com This technique effectively separates this compound from other components in a sample, and its concentration is determined by its UV light absorption. sigmaaldrich.com A more sensitive and specific method is Liquid Chromatography-Mass Spectrometry (LC-MS), which is capable of detecting and quantifying the compound at very low levels in complex biological matrices. mdpi.com

Bioassays and Competitive Binding Assays for Receptor Interaction and Functional Activity Assessment

Bioassays are essential for characterizing the functional effects of this compound and its interaction with the glucocorticoid receptor (GR). wikipedia.org These assays measure the biological response induced by the compound. A common method involves using a reporter gene, such as luciferase, which is regulated by a glucocorticoid-responsive element. The expression level of this reporter gene is then used to quantify the agonistic or antagonistic activity of this compound at the GR.

Competitive binding assays are utilized to determine the binding affinity of this compound for the GR. wikipedia.orgnih.gov In a typical setup, a radiolabeled glucocorticoid like [3H]-dexamethasone is incubated with the GR in the presence of varying concentrations of the non-radiolabeled this compound. nih.gov The displacement of the radiolabeled ligand is measured to calculate the binding affinity of this compound, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). sci-hub.se These assays have shown that this compound can act as an irreversible, covalent ligand for the GR. nih.gov

| Assay Type | Purpose | Key Findings for this compound |

| Reporter Gene Assay | Measures the functional activity (agonism/antagonism) at the glucocorticoid receptor. | Can quantify the extent to which it activates or blocks receptor signaling. |

| Competitive Binding Assay | Determines the binding affinity for the glucocorticoid receptor. nih.gov | Has been used to demonstrate its ability to bind to the GR. nih.gov |

"-Omics" Technologies for Systems-Level Understanding in Preclinical Models

The application of "-omics" technologies provides a comprehensive, systems-level view of the molecular changes induced by this compound. nih.gov These powerful approaches enable the simultaneous analysis of thousands of molecules, such as genes (transcriptomics) and epigenetic modifications (methylomics), offering a holistic understanding of the compound's biological effects in preclinical models. nih.govbiorxiv.org

Transcriptomic Analysis for Gene Expression Alterations

Transcriptomic analysis, utilizing methods like RNA sequencing (RNA-Seq), captures a global snapshot of the RNA transcripts within a cell or tissue at a given moment. nih.govbioconductor.org By comparing the transcriptomes of cells treated with this compound to untreated controls, researchers can identify genes with altered expression levels. biorxiv.orgbioconductor.org For instance, studies on dexamethasone have shown significant changes in the expression of genes involved in inflammation, glucose metabolism, and cell cycle regulation. biorxiv.orgfrontiersin.org This type of analysis is crucial for dissecting the molecular pathways modulated by this compound's interaction with the glucocorticoid receptor and for understanding its broader biological impact. bioconductor.org

Methylomic Analysis for Epigenetic Modifications

Methylomic analysis investigates the patterns of DNA methylation across the genome. ijmpo.orgplos.org DNA methylation is a critical epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. researchgate.net Given that the glucocorticoid receptor can influence gene expression through epigenetic changes, studying the methylome in response to this compound can reveal its long-term effects on cellular function. researchgate.netnih.gov Techniques like whole-genome bisulfite sequencing can map these methylation changes. For example, dexamethasone treatment has been shown to alter global DNA methylation levels and the expression of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes in retinal pigment epithelial cells. nih.gov Such analyses can elucidate how this compound might induce lasting changes in gene expression and cellular phenotypes. nih.gov

Future Research Directions and Unanswered Questions

Exploring Novel Covalent Modifications for Enhanced Specificity and Reduced Off-Target Reactivity

A primary avenue for future research lies in the rational design of new covalent modifications to the dexamethasone (B1670325) scaffold. The iodoacetate moiety, while reactive, can exhibit non-specific binding, which can complicate the interpretation of experimental results. ontosight.ai The development of analogues with different "warheads"—reactive groups designed for covalent linkage—could lead to compounds with greater specificity for the glucocorticoid receptor (GR) or even for specific isoforms. uantwerpen.benih.govuantwerpen.be

Research in this area could draw inspiration from the development of covalent kinase inhibitors, where modifying the electrophilic warhead has led to significant improvements in selectivity. frontiersin.org For instance, exploring less reactive but more targeted electrophiles could minimize reactions with off-target proteins. The goal is to create molecules that form a stable, covalent bond primarily with the intended target, thereby reducing systemic side effects and providing a clearer picture of the direct consequences of receptor engagement. frontiersin.orgresearchgate.net This could involve synthesizing and screening a library of dexamethasone derivatives with varied reactive groups to identify those with the most favorable balance of high receptor affinity and specific, irreversible binding. uantwerpen.be

Key Research Questions:

What alternative electrophilic groups can be attached to the dexamethasone backbone to enhance specificity for the glucocorticoid receptor?

How do different covalent warheads influence the binding kinetics and the conformational changes of the receptor upon binding? researchgate.net

Can computational modeling predict the reactivity and off-target profiles of novel dexamethasone derivatives?

Investigation of Dexamethasone 21-Iodoacetate in Underexplored Biological Systems and Disease Models

While dexamethasone itself has a wide range of clinical applications, the research use of this compound has been more limited. drugbank.comnih.govnih.gov Future studies should aim to employ this covalent probe in a broader array of biological contexts and disease models. For example, its application in models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, could help to elucidate the long-term consequences of irreversible GR activation or inhibition in specific cell types. bvsalud.orgfoodandnutritionresearch.net

One promising area is the study of steroid-induced side effects. For instance, in models of dexamethasone-induced muscle atrophy, a covalent probe could help to distinguish between the direct genomic and non-genomic effects of glucocorticoid action on muscle cells. biorxiv.orgnih.gov Similarly, investigating its impact on tissues not traditionally considered primary targets of glucocorticoids could reveal novel roles for the GR in various physiological and pathological processes. The use of this compound in models of osteoarthritis, a degenerative joint disease, could also provide insights into the role of inflammation and cartilage degradation. bvsalud.orgfoodandnutritionresearch.net

Key Research Questions:

What are the long-term cellular consequences of irreversible GR binding in different tissues, such as the brain, heart, and liver? mdpi.com

Can this compound be used to identify novel GR target genes and signaling pathways in disease states not traditionally associated with glucocorticoid therapy?

How does the irreversible nature of binding affect the development of glucocorticoid resistance in various cell types?

Integration with Multi-Omics Approaches for Comprehensive Systems-Level Understanding of Molecular Effects

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global cellular impact of this compound. By combining the use of this covalent probe with these powerful analytical techniques, researchers can obtain a holistic view of the molecular perturbations it induces.

For example, a chemoproteomic approach could be used to identify not only the primary target (the glucocorticoid receptor) but also any off-target proteins that are covalently modified. tum.de This would provide a comprehensive specificity profile of the compound. Subsequent transcriptomic and proteomic analyses of cells treated with this compound could then reveal the downstream consequences of these specific binding events on gene expression and protein networks. biorxiv.orgmdpi.comnih.gov This integrated approach can help to connect the initial molecular interaction to the ultimate cellular phenotype. Such studies have already been applied to understand the effects of dexamethasone in various contexts, including muscle atrophy and long COVID. biorxiv.orgnih.govresearchgate.net

Key Research Questions:

What is the complete "interactome" of this compound in different cell types, and how does this change in disease states?

How do the transcriptomic and proteomic profiles of cells treated with this compound differ from those treated with non-covalent dexamethasone? nih.govfrontiersin.org

Can multi-omics data be used to build predictive models of the cellular response to covalent GR modulation?

Advancements in Targeted Delivery for Enhanced Research Probe Efficacy and Reduced Systemic Perturbations

To improve the utility of this compound as a research tool, advancements in targeted delivery systems are crucial. Encapsulating the compound in nanoparticles, liposomes, or other delivery vehicles can help to direct it to specific tissues or cell types, thereby enhancing its efficacy as a probe and minimizing widespread, systemic effects that could confound experimental results. google.comsci-hub.se

For example, nanoparticles could be functionalized with antibodies or peptides that recognize cell surface markers unique to a particular cell type of interest. sci-hub.semdpi.com This would allow for the selective delivery of the covalent glucocorticoid to those cells, enabling researchers to study the cell-autonomous effects of GR modulation in a complex, multicellular environment. This strategy is particularly relevant for studying the effects of glucocorticoids in the immune system or in the context of cancer, where targeting specific cell populations is paramount. google.com

Key Research Questions:

What nanoparticle formulations are most effective for the targeted delivery of this compound to specific tissues in vivo?

Can light- or enzyme-activated delivery systems be developed to release the compound with high spatiotemporal control?

How does targeted delivery of this compound alter the therapeutic index and side-effect profile in preclinical models?

Development of this compound as a Tool for Unraveling Complex Biological Pathways

Ultimately, the greatest potential of this compound lies in its application as a molecular tool to dissect complex biological pathways. By irreversibly binding to and modulating the glucocorticoid receptor, it can be used to "trap" the receptor in a particular conformational state, allowing for the detailed study of its interactions with co-regulator proteins and other components of the transcriptional machinery. researchgate.net

This approach can help to answer fundamental questions about how the GR integrates various signals to regulate gene expression in a cell-type and context-specific manner. For example, by using this compound in conjunction with techniques like chromatin immunoprecipitation followed by sequencing (ChIP-seq), researchers can map the genome-wide binding sites of the covalently modified receptor and identify novel target genes. This could reveal previously unknown biological functions of the glucocorticoid receptor and provide new insights into the mechanisms of steroid hormone action.

Key Research Questions:

What are the specific co-regulator proteins that interact with the glucocorticoid receptor when it is covalently bound by this compound?

How does irreversible binding affect the dynamics of GR-mediated transcription, including the recruitment and dismissal of the transcriptional machinery?

Can this compound be used to identify novel "druggable" targets within the glucocorticoid signaling pathway?

Q & A

Q. What are the ethical and methodological challenges in extrapolating rodent toxicology data (e.g., LDLo = 5 mg/kg iv in cats) to human risk assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.